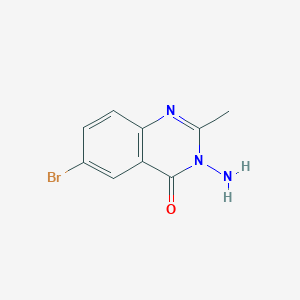

3-amino-4-methyl-N-phenylbenzamide

Overview

Description

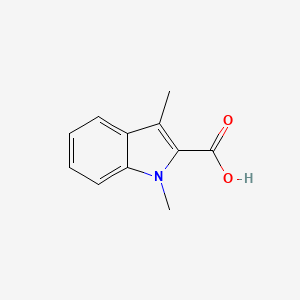

3-amino-4-methyl-N-phenylbenzamide is a small organic molecule with a molecular formula of C14H14N2O . It is a crucial building block of many drug candidates .

Synthesis Analysis

The synthesis of 3-amino-4-methyl-N-phenylbenzamide has been achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process was carried out in a continuous flow microreactor system . The reaction conditions and acylating reagents were carefully screened to optimize the yield .Molecular Structure Analysis

The molecular weight of 3-amino-4-methyl-N-phenylbenzamide is 212.25 .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 3-amino-4-methyl-N-phenylbenzamide is relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . Both parallel by-products and serial by-products coexist, making the selective monoacylation process challenging .Physical And Chemical Properties Analysis

The molecular formula of 3-amino-4-methyl-N-phenylbenzamide is C14H14N2O, and its molecular weight is 226.27 .Scientific Research Applications

Synthesis in Microflow Systems

3-amino-4-methyl-N-phenylbenzamide: is a key building block in many drug candidates. A study has shown that a continuous flow microreactor system can be developed to synthesize this compound efficiently . The kinetics of the reaction were studied, and a kinetic model was established to optimize the reaction conditions, achieving a yield of 85.7% within 10 minutes .

Antiviral Drug Development

This compound has been identified as a potential lead for the development of antiviral drugs. Specifically, derivatives of 3-amino-4-methyl-N-phenylbenzamide have shown activity against Enterovirus 71 (EV 71) strains at low micromolar concentrations, indicating its promise as a novel class of EV 71 inhibitors .

Medicinal Chemistry

As a crucial raw material and intermediate, 3-amino-4-methyl-N-phenylbenzamide plays a significant role in medicinal chemistry. It is involved in the synthesis of various drug candidates, highlighting its versatility and importance in the development of new therapeutic agents .

Chemical Synthesis

The compound is also used in broader chemical synthesis processes. Its properties make it a valuable component in the synthesis of complex molecules, which can be applied in various chemical industries .

Computational Fluid Dynamics (CFD) Modeling

3-amino-4-methyl-N-phenylbenzamide: has been the subject of computational fluid dynamics modeling to simulate its flow synthesis in micro-reactor technology. This approach helps in understanding the synthesis process and optimizing production .

Kinetics Study

The intrinsic reaction kinetics parameters of 3-amino-4-methyl-N-phenylbenzamide have been determined in a microflow system. This study is crucial for developing efficient synthesis methods and understanding the reaction mechanisms at a fundamental level .

Safety And Hazards

The safety data sheet for 3-amino-4-methyl-N-phenylbenzamide indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye damage . Therefore, it is recommended to use this compound only outdoors or in a well-ventilated area, and personal protective equipment should be worn .

Future Directions

3-amino-4-methyl-N-phenylbenzamide is a crucial raw material and intermediate in the synthesis of many drug candidates . The development of a continuous flow microreactor system for its synthesis represents a significant advancement . Future research may focus on further optimizing the synthesis process and exploring its applications in medicinal chemistry .

properties

IUPAC Name |

3-amino-4-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGILUAOMQWZUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504232 | |

| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-methyl-N-phenylbenzamide | |

CAS RN |

54884-13-8 | |

| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.